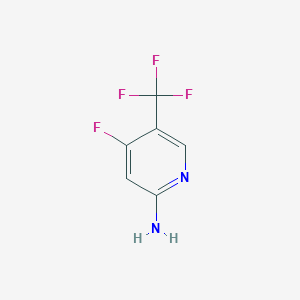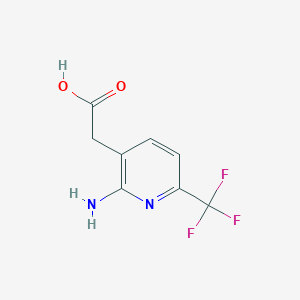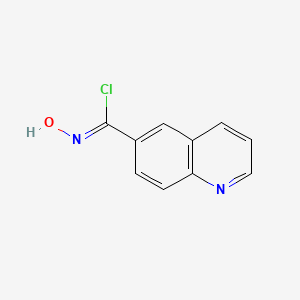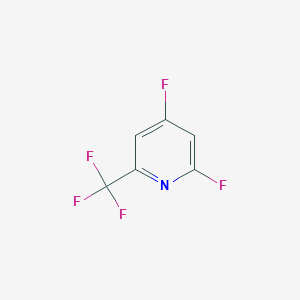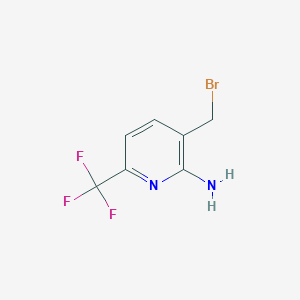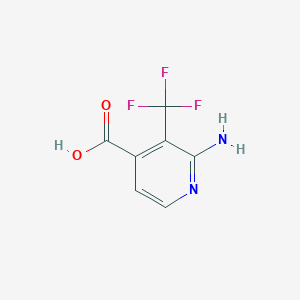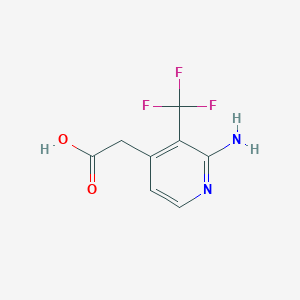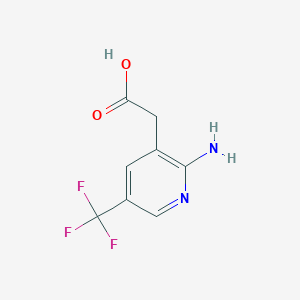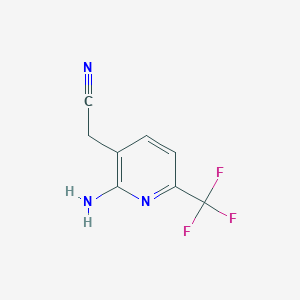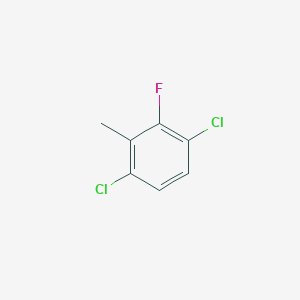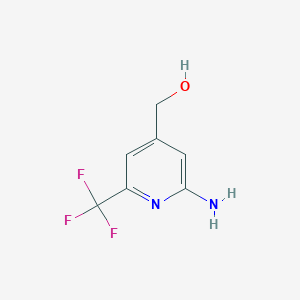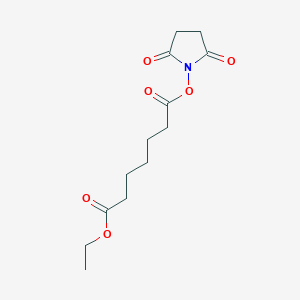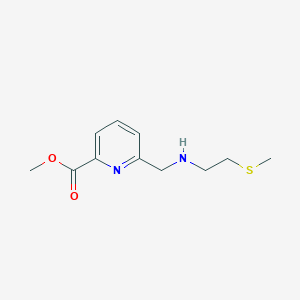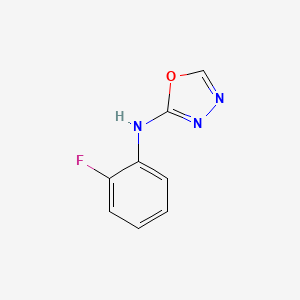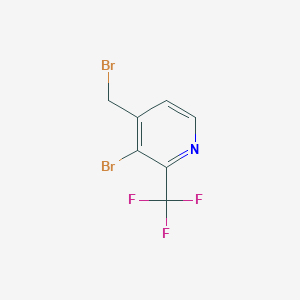
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It has a molecular weight of 240.02 . It is stored in an inert atmosphere, under -20C, and is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The InChI code for 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is a liquid at room temperature and is stored under -20C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Density Functional Theory Studies
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is closely related to compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which has been studied for its spectroscopic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were applied for characterization, and Density Functional Theory (DFT) methods were used for understanding its geometric structure and vibrational frequencies. This compound also showed potential in non-linear optical (NLO) properties and interaction with DNA, along with antimicrobial activities (Vural & Kara, 2017).
Chemical Transformations and Functionalizations
Chemical transformations of similar trifluoromethyl pyridines have been explored. For instance, various halogenated (trifluoromethyl)pyridines, including bromo variants, have been converted into carboxylic acids through regioexhaustive functionalization. These compounds have been selectively deprotonated and carboxylated, showing the versatility of these molecules in chemical synthesis (Cottet et al., 2004).
Synthesis and Application in Natural Alkaloid Derivatives
Compounds like 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine have been used in the total synthesis of natural alkaloids such as variolin B. These involve complex chemical reactions like palladium-mediated functionalization, demonstrating the utility of bromo-trifluoromethyl pyridines in the synthesis of bioactive compounds (Baeza et al., 2010).
Applications in Novel Pyridine-Based Derivatives
Further research into pyridine derivatives, including bromo-trifluoromethyl variants, has led to the development of novel compounds with potential biological activities. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reaction exhibited significant biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLKUWKPEFMYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221858 | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1227587-21-4 | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227587-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



